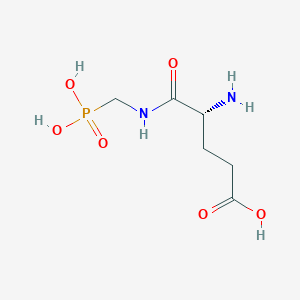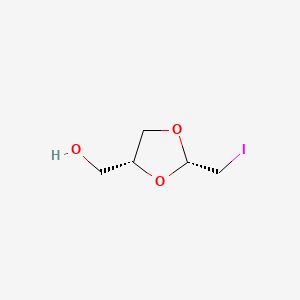
cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol: is an organic compound characterized by the presence of an iodomethyl group and a dioxolane ring
Vorbereitungsmethoden
The synthesis of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol typically involves the reaction of a suitable precursor with iodine and other reagents under specific conditions. One common method involves the use of a dioxolane derivative, which is reacted with iodomethane in the presence of a base to form the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final compound .
Analyse Chemischer Reaktionen
cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group in the dioxolane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Wissenschaftliche Forschungsanwendungen
cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Wirkmechanismus
The mechanism of action of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets and pathways. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dioxolane ring provides stability and can undergo ring-opening reactions under certain conditions, further contributing to its reactivity .
Vergleich Mit ähnlichen Verbindungen
cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol can be compared with other similar compounds, such as:
cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol: Similar in structure but with a bromomethyl group instead of an iodomethyl group.
cis-2-(Chloromethyl)-1,3-dioxolane-4-methanol: Contains a chloromethyl group, which affects its reactivity and applications.
trans-2-(Iodomethyl)-1,3-dioxolane-4-methanol: The trans isomer has different spatial arrangement, leading to variations in its chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
61508-55-2 |
|---|---|
Molekularformel |
C5H9IO3 |
Molekulargewicht |
244.03 g/mol |
IUPAC-Name |
[(2S,4R)-2-(iodomethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C5H9IO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3H2/t4-,5+/m1/s1 |
InChI-Schlüssel |
NEIPZWZQHXCYDV-UHNVWZDZSA-N |
Isomerische SMILES |
C1[C@H](O[C@H](O1)CI)CO |
Kanonische SMILES |
C1C(OC(O1)CI)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


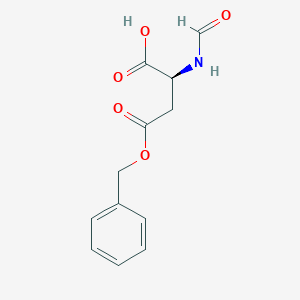
![5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane](/img/structure/B13793689.png)
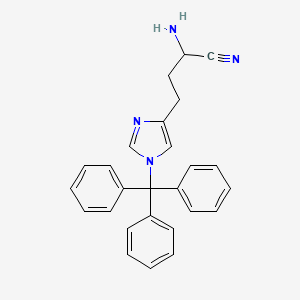
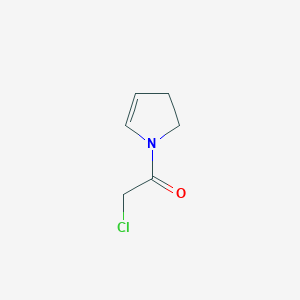
![[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate](/img/structure/B13793708.png)
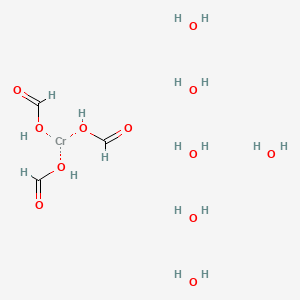
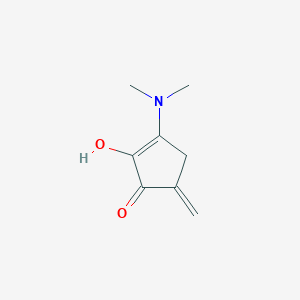
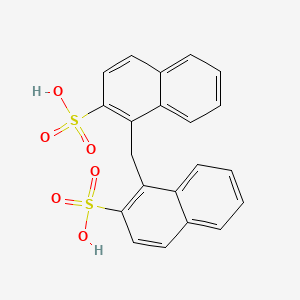
![2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13793746.png)

![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)
![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)
